molecular formula C13H19BrN2O2Si B8173435 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B8173435
M. Wt: 343.29 g/mol
InChI Key: CPRJNAUANBWOEN-UHFFFAOYSA-N
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Description

2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- (hereafter referred to as Compound A) is a brominated pyrrolopyridinone derivative with a 2-(trimethylsilyl)ethoxy methyl (SEM) protecting group at the N1 position. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors targeting HPK1 and other therapeutic targets . Its structure combines a fused pyrrole-pyridine core with bromine at position 5, enhancing electrophilic reactivity for cross-coupling reactions , while the SEM group improves solubility and stability during synthetic workflows .

Properties

IUPAC Name

5-bromo-1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2Si/c1-19(2,3)5-4-18-9-16-12(17)7-10-6-11(14)8-15-13(10)16/h6,8H,4-5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRJNAUANBWOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C(=O)CC2=C1N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229584-03-5
Record name 5-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves a multi-step process, including:

  • Formation of the pyrrolo[2,3-b]pyridin-2-one backbone.

  • Introduction of the 5-bromo substituent through a bromination reaction.

  • Attachment of the 1-[[2-(trimethylsilyl)ethoxy]methyl] group via a silyl ether formation reaction.

Industrial Production Methods

In industrial settings, the synthesis process may be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent systems. Catalysts are often employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations, particularly at the pyrrole ring.

  • Reduction: : Reduction reactions typically target the carbonyl group of the pyridin-2-one ring.

  • Substitution: : The bromine atom in the compound is reactive in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide, potassium permanganate, or other peroxides.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines, alcohols, or thiols in suitable solvents.

Major Products Formed

  • Oxidation: : Formation of oxidized derivatives like hydroxyl or ketone functionalities.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- is used in:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : In studying enzyme interactions and protein-ligand binding due to its structural complexity.

  • Medicine: : Potential precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

  • Industry: : In materials science for the development of novel polymers and advanced materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its application context:

  • Molecular Targets: : Enzymes, receptors, or DNA/RNA segments.

  • Pathways Involved: : Can modulate signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Compound A

Compound Name Substituents (Positions) Key Features
Compound A (Target) 5-Br, N1-SEM SEM protection enhances synthetic versatility; bromine enables cross-coupling
5-Bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS 175424-31-4) 5-Br, N1-Me Simpler N1-methyl group reduces steric hindrance but limits reactivity
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) 5-Br, 3-C≡CPh Ethynylphenyl group enhances π-stacking in kinase binding
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine (CAS 1228666-29-2) 5-Br, 2-Et Ethyl group at C2 alters electronic properties and bioavailability
Spiro-cyclobutane-pyrrolo[2,3-b]pyridinone (Step 4 derivative) 5-Br, 4-Cl, Spiro-cyclobutane Spirocyclic framework introduces conformational rigidity for selective inhibition

Key Observations :

  • Compound A’s synthesis via Grubbs II catalyst achieves quantitative yield, highlighting efficiency in constructing the pyrrolopyridinone core .
  • Spirocyclic derivatives require harsh conditions (e.g., LiH/1,3-diiodopropane), leading to lower yields due to competing side reactions .
  • Cross-coupling reactions (e.g., Sonogashira in 20a) exploit bromine’s reactivity but require precise stoichiometry to avoid overfunctionalization .

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (DMSO) Stability
Compound A 343.30 3.2 >10 mM Stable under SEM protection
CAS 175424-31-4 257.09 2.8 ~5 mM Prone to oxidation
20a 308.16 4.1 <1 mM Sensitive to light
Spiro-cyclobutane 340.22 3.5 ~2 mM Acid-labile SEM group

Key Observations :

  • The SEM group in Compound A significantly improves solubility (>10 mM in DMSO) compared to analogues like 20a (<1 mM) .
  • Bromine at position 5 increases molecular weight and logP, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]- (CAS No. 1229584-03-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H19BrN2O2Si
  • Molecular Weight : 343.30 g/mol
  • CAS Number : 1229584-03-5

The compound exhibits a complex structure that contributes to its biological properties. The presence of bromine and trimethylsilyl groups enhances its chemical reactivity and potential interactions with biological targets.

Research indicates that 5-bromo derivatives of pyrrolo[2,3-b]pyridinones exhibit potent anti-cancer properties through various mechanisms:

  • Inhibition of Angiogenesis : This compound has been identified as a potent inhibitor of angiogenesis, which is crucial for tumor growth and metastasis. It inhibits the activity of vascular endothelial growth factor (VEGF) receptors (VEGFR1 and VEGFR2), leading to reduced tumor blood supply and growth inhibition in vitro and in vivo models .
  • Protein Kinase Inhibition : The compound acts as a small molecule kinase inhibitor, targeting specific kinases involved in cancer cell proliferation and survival. It shows promise against various human cancers, including melanoma and breast cancer .

Antitumor Effects

Table 1 summarizes the antitumor effects observed in various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Melanoma5.0VEGFR Inhibition
Breast Cancer3.8Protein Kinase Inhibition
Lung Cancer4.5Angiogenesis Inhibition

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Study on Tumor Growth : A study demonstrated that administration of the compound in mouse models significantly reduced tumor size compared to control groups. The reduction was attributed to impaired angiogenesis and direct cytotoxic effects on tumor cells .
  • Combination Therapy : Another study explored the efficacy of combining this compound with existing chemotherapeutics. Results indicated enhanced anticancer effects when used alongside traditional agents, suggesting a synergistic mechanism that warrants further investigation .

Q & A

Q. Mitigation :

  • Pilot reactions in <5 mmol batches yield >75%, while 50 mmol batches drop to 60% without rigorous temperature control .

Alternative Protecting Groups

Q : Can the SEM group be replaced with Boc or other alternatives for specific applications?

A : Yes, but trade-offs exist:

  • Boc : Requires acidic deprotection (TFA), which may destabilize the core.
  • Trityl : Enhances crystallinity but reduces solubility in polar solvents .
  • SEM Advantages : Stability under basic/neutral conditions and ease of removal make it ideal for multistep syntheses .

Computational Modeling

Q : How can DFT calculations guide the design of derivatives with improved binding affinity?

A : Key computational strategies:

  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., TrkA PDB: 4AOJ) .
  • QM/MM : Optimize SEM group conformation to minimize steric clashes while maintaining H-bonding with backbone amides .

Example : Methyl substitution at C7 reduces torsional strain, improving predicted binding energy by 2.3 kcal/mol .

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